![molecular formula C16H15N3O2S B258420 2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B258420.png)
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ML-18 and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ML-18 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, ML-18 has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
ML-18 has been shown to have a variety of biochemical and physiological effects. In addition to its potential applications in the treatment of cancer and neurodegenerative diseases, ML-18 has also been studied for its potential applications in the treatment of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ML-18 in lab experiments is that it has been extensively studied and characterized. Additionally, ML-18 has been shown to have a variety of potential applications in scientific research. However, one limitation of using ML-18 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research involving ML-18. One area of research that has shown promise is in the development of new cancer treatments. Additionally, ML-18 may have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of ML-18 and to explore its potential applications in scientific research.
Métodos De Síntesis
The synthesis of ML-18 involves the reaction of 3-cyano-6-methyl-2-pyridinethiol with 2-methoxyphenylacetic acid chloride. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
ML-18 has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the treatment of cancer. ML-18 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ML-18 has been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C16H15N3O2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O2S/c1-11-7-8-12(9-17)16(18-11)22-10-15(20)19-13-5-3-4-6-14(13)21-2/h3-8H,10H2,1-2H3,(H,19,20) |
Clave InChI |
ZYEJLFKCEOQIAA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=CC=CC=C2OC |
SMILES canónico |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



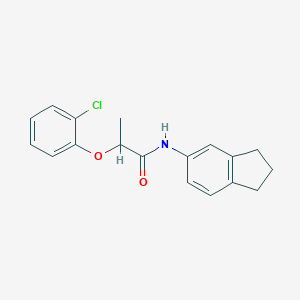
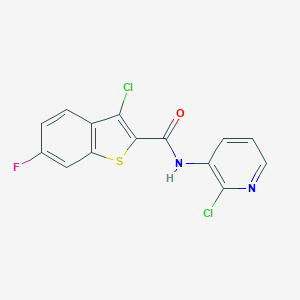
![4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258340.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B258344.png)
![Isopropyl 4-(3-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B258345.png)
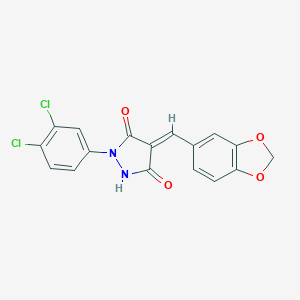
![6-(4-Chlorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B258353.png)
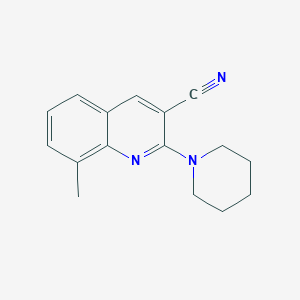
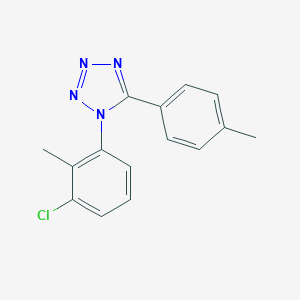
![N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]-2-[4-(methyloxy)phenyl]acetamide](/img/structure/B258359.png)
![1-[({4-ethyl-5-[4-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperidine](/img/structure/B258361.png)
![2-[[5-Benzyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B258362.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B258364.png)
![1-(4-Methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B258365.png)